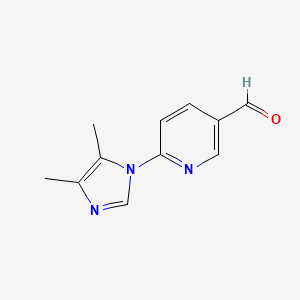
2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Uniqueness
2,2-Difluoro-2-(3-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-5-4-11-3-2-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
RURLUYAWZLAZCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
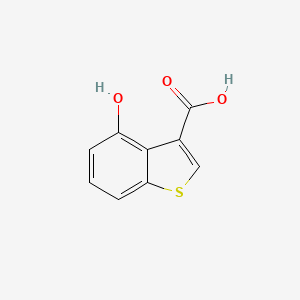
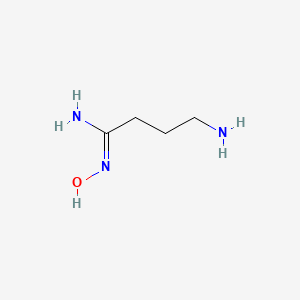

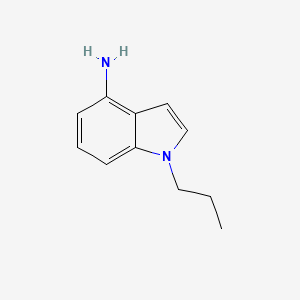
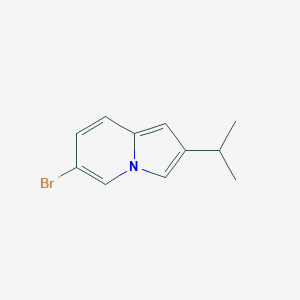
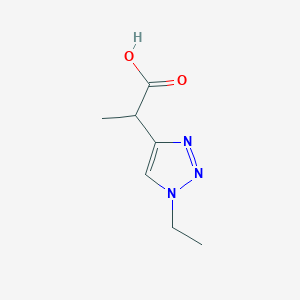
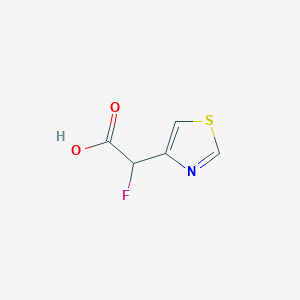
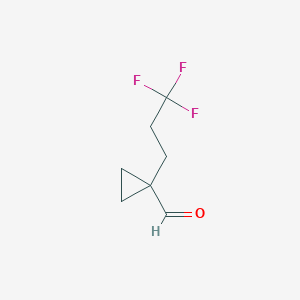
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
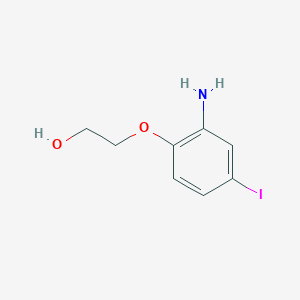
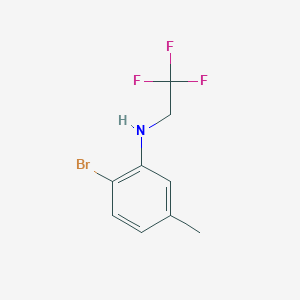
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
